molecular formula C14H16BrNO B8161539 1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile

1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile

Cat. No.: B8161539
M. Wt: 294.19 g/mol
InChI Key: CBXOGHXMSJZTDO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a nitrile group

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and cyclohexanone.

    Reaction Conditions: A common synthetic route involves the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by a nucleophilic addition to the benzaldehyde.

    Cyclization and Nitrile Formation: The intermediate product undergoes cyclization and subsequent introduction of the nitrile group using reagents like sodium cyanide (NaCN) under appropriate conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common reagents include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of fine chemicals and as a building block for various industrial applications

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclohexanecarbonitrile involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar compounds include:

    3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the cyclohexane and nitrile groups.

    4-Bromo-3-methoxyphenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    1-(4-Methoxyphenyl)cyclohexanecarbonitrile: Lacks the bromine atom but has a similar overall structure.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-17-13-6-5-11(9-12(13)15)14(10-16)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXOGHXMSJZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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